2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid
Overview
Description
2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid is a chemical compound with the molecular formula C12H14O3. It is a derivative of benzofuran, a heterocyclic compound known for its wide range of biological and pharmacological activities
Preparation Methods
The synthesis of 2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid typically involves the following steps:
One-pot etherification and dehydrative cyclization: This method involves the reaction of o-hydroxyacetophenones under basic conditions to form the benzofuran core.
Dehydrative cyclization of o-hydroxybenzyl ketones: This approach uses o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones as starting materials, which undergo cyclization to form the desired benzofuran derivative.
Transition-metal catalysis: Aryl acetylenes can be cyclized using transition-metal catalysts to produce benzofuran derivatives.
Chemical Reactions Analysis
2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid is not fully understood. its derivatives are known to interact with various molecular targets and pathways. For example, some benzofuran derivatives exhibit antimicrobial activity by inhibiting bacterial enzymes or disrupting cell membrane integrity . The specific molecular targets and pathways involved depend on the structure of the derivative and the type of biological activity being studied.
Comparison with Similar Compounds
2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid can be compared with other benzofuran derivatives, such as:
5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid: This compound has a bromine substituent at the 5-position, which can influence its chemical reactivity and biological activity.
2,3,4-Trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran: This derivative has additional hydroxyl groups, which can enhance its antioxidant properties.
The uniqueness of this compound lies in its specific substitution pattern, which can affect its chemical and biological properties
Properties
IUPAC Name |
2,2,5-trimethyl-3H-1-benzofuran-7-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-7-4-8-6-12(2,3)15-10(8)9(5-7)11(13)14/h4-5H,6H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWOJXGLGRGZNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)O)OC(C2)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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